molecular formula C22H32O4 B043859 10S,17S-dihydroxy-4Z,7Z,11E,13Z,15E,19Z-docosahexaenoic acid CAS No. 871826-47-0

10S,17S-dihydroxy-4Z,7Z,11E,13Z,15E,19Z-docosahexaenoic acid

Cat. No. B043859
M. Wt: 360.5 g/mol
InChI Key: CRDZYJSQHCXHEG-XLBFCUQGSA-N
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Description

Synthesis Analysis

The synthesis of 10S,17S-dihydroxy-docosahexaenoic acid involves enzymatic reactions catalyzed by lipoxygenases from different sources, such as soybean and potato tuber. Butovich (2006) detailed a one-step method using soybean lipoxygenase to produce 10,17-dihydro(pero)xydocosahexaenoic acid through direct oxidation of DHA, simplifying previous methods that required multiple enzymes (Butovich, 2006).

Molecular Structure Analysis

Chemical Reactions and Properties

The formation of 10S,17S-dihydroxy-docosahexaenoic acid involves direct double dioxygenation of DHA, as catalyzed by soybean lipoxygenase. This process highlights the compound's reactivity and the enzymatic specificity towards DHA. The reaction products have been studied for their cis,trans geometry, providing insights into the chemical properties and reactions involved in its biosynthesis (Butovich, 2006).

Physical Properties Analysis

The physical properties of 10S,17S-dihydroxy-docosahexaenoic acid, such as its absorption spectra and NMR spectral data, have been characterized. These properties are crucial for understanding the compound's behavior in biological systems and its potential applications in research and therapy.

Chemical Properties Analysis

The chemical properties, including the compound's reactivity and interaction with enzymes such as lipoxygenases, have been detailed. The enzymatic pathways leading to its formation underscore the compound's role in physiological processes and its potential as a bioactive molecule in resolving inflammation and other biological activities.

Scientific Research Applications

Anti-Inflammatory and Pro-Resolving Activities

  • 10S,17S-Dihydroxy-docosahexaenoic acid (10S,17S-DiHDHA) is a lipid mediator derived from docosahexaenoic acid (DHA) and is involved in the resolution of inflammation. Studies have identified this compound in human blood following omega-3 fatty acid supplementation, suggesting its role in anti-inflammatory and proresolving activities in the body (Mas et al., 2012).

Role in Neuroprotection

  • Neuroprotectin D1, a derivative of DHA, shares a similar structure with 10S,17S-DiHDHA. It exhibits neuroprotective properties, particularly in the context of neural cells and the brain. This suggests a potential role of 10S,17S-DiHDHA in neuroprotection and nerve regeneration (Bazan et al., 2013).

Anti-Diabetic Potential

  • Protectin DX, closely related to 10S,17S-DiHDHA, has been shown to prevent the development of type 1 and type 2 diabetes in animal models. This indicates a potential anti-diabetic action of 10S,17S-DiHDHA and related compounds (Rengachar et al., 2023).

Inhibition of Blood Platelet Aggregation

  • Studies on PDX, an isomer of protectin/neuroprotectin D1 (which has structural similarities to 10S,17S-DiHDHA), show that it inhibits human blood platelet aggregation. This indicates a possible role for 10S,17S-DiHDHA in modulating blood clotting processes (Chen et al., 2011).

properties

IUPAC Name

(4Z,7Z,10S,11E,13Z,15E,17S,19Z)-10,17-dihydroxydocosa-4,7,11,13,15,19-hexaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O4/c1-2-3-10-15-20(23)17-12-8-9-13-18-21(24)16-11-6-4-5-7-14-19-22(25)26/h3,5-13,17-18,20-21,23-24H,2,4,14-16,19H2,1H3,(H,25,26)/b7-5-,9-8-,10-3-,11-6-,17-12+,18-13+/t20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDZYJSQHCXHEG-XLBFCUQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(C=CC=CC=CC(CC=CCC=CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C[C@@H](/C=C/C=C\C=C\[C@H](C/C=C\C/C=C\CCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10S,17S-dihydroxy-4Z,7Z,11E,13Z,15E,19Z-docosahexaenoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10S,17S-dihydroxy-4Z,7Z,11E,13Z,15E,19Z-docosahexaenoic acid
Reactant of Route 2
10S,17S-dihydroxy-4Z,7Z,11E,13Z,15E,19Z-docosahexaenoic acid
Reactant of Route 3
10S,17S-dihydroxy-4Z,7Z,11E,13Z,15E,19Z-docosahexaenoic acid
Reactant of Route 4
10S,17S-dihydroxy-4Z,7Z,11E,13Z,15E,19Z-docosahexaenoic acid
Reactant of Route 5
10S,17S-dihydroxy-4Z,7Z,11E,13Z,15E,19Z-docosahexaenoic acid
Reactant of Route 6
10S,17S-dihydroxy-4Z,7Z,11E,13Z,15E,19Z-docosahexaenoic acid

Citations

For This Compound
17
Citations
E Mas, KD Croft, P Zahra, A Barden, TA Mori - Clinical chemistry, 2012 - academic.oup.com
BACKGROUND Resolvins and protectins are families of local lipid mediators generated from the n-3 fatty acids eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) during …
Number of citations: 308 academic.oup.com
E Mas, A Barden, V Burke, LJ Beilin, GF Watts… - Clinical nutrition, 2016 - Elsevier
Background and objective The high incidence of cardiovascular disease (CVD) in chronic kidney disease (CKD) is related partially to chronic inflammation. n-3 Fatty acids have been …
Number of citations: 62 www.sciencedirect.com
WC Tsai, C Kalyanaraman, A Yamaguchi… - Biochemistry, 2021 - ACS Publications
In this paper, human platelet 12-lipoxygenase [h12-LOX (ALOX12)], human reticulocyte 15-lipoxygenase-1 [h15-LOX-1 (ALOX15)], and human epithelial 15-lipoxygenase-2 [h15-LOX-2 …
Number of citations: 21 pubs.acs.org
A Barden, M Phillips, S Shinde, T Corcoran… - … and Essential Fatty Acids, 2021 - Elsevier
Introduction Dexamethasone is an antiemetic that is frequently administered before or after the induction of anesthesia for prevention and treatment of perioperative nausea and vomiting…
Number of citations: 3 www.sciencedirect.com
JU An, SE Kim, DK Oh - Progress in Lipid Research, 2021 - Elsevier
Oxylipins derived mainly from C20- and C22-polyunsaturated fatty acids (PUFAs), termed lipid mediators (LMs), are essential signalling messengers involved in human physiological …
Number of citations: 27 www.sciencedirect.com
Y Imai - Biochimica et Biophysica Acta (BBA)-Molecular and …, 2015 - Elsevier
Influenza A viruses are the causative agents of seasonal and pandemic infections. Influenza strains have recently emerged that show resistance to anti-viral drugs. Moreover, therapies …
Number of citations: 61 www.sciencedirect.com
KH Walker, N Krishnamoorthy… - Frontiers in …, 2021 - frontiersin.org
Viral pneumonias are a major cause of morbidity and mortality, owing in part to dysregulated excessive lung inflammation, and therapies to modulate host responses to viral lung injury …
Number of citations: 21 www.frontiersin.org
AV Sorokin, H Arnardottir, M Svirydava, Q Ng… - The Journal of …, 2023 - Elsevier
Persistent skin inflammation and impaired resolution are the main contributors to psoriasis and associated cardiometabolic complications. Omega-3 polyunsaturated fatty acids (PUFAs)…
Number of citations: 4 www.sciencedirect.com
L Kutzner, KM Rund, AI Ostermann… - Frontiers in …, 2019 - frontiersin.org
The cardioprotective and anti-inflammatory effects of long chain omega-3 polyunsaturated fatty acids (n3 PUFA) are believed to be partly mediated by their oxygenated metabolites (…
Number of citations: 61 www.frontiersin.org
WCC Tsai - 2021 - search.proquest.com
Research has shown that chronic inflammation is associated with many diseases such as cardiovascular disease, diabetes, cancer, and asthma. This chronic inflammation is caused by …
Number of citations: 2 search.proquest.com

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